

A Technical Guide to Pyridoxal Phosphate-d3: Commercial Availability, and Applications

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial sources, availability, and key applications of **Pyridoxal Phosphate-d3** (PLP-d3). This deuterated analog of pyridoxal 5'-phosphate, the active form of vitamin B6, serves as an invaluable tool in various research and development settings, particularly in mass spectrometry-based quantitative analysis and metabolic studies.

Commercial Sources and Availability

Pyridoxal Phosphate-d3 is available from several commercial suppliers, each offering the product with specific purity and isotopic enrichment levels. The following table summarizes the key quantitative data from a selection of vendors to facilitate comparison.



Supplier	Catalog Number (Example)	Purity	Isotopic Enrichment	Available Quantities	CAS Number
MedChemEx press	HY- W011727S	98.01% (HPLC)	98.02% (d3: 94.05%, d2: 5.95%)	500 μg, 1 mg, 5 mg, 10 mg	1354560-58- 9
LGC Standards	TRC- H60582- 0.5MG	>85%	Not specified	0.5 mg, 2.5 mg, 5 mg	1354560-58- 9
Santa Cruz Biotechnolog y	sc-216972	≥97%	Not specified	Not specified	1354560-58- 9
IsoSciences	ISO-7017	>97%	≥97%	1 mg, 5 mg, 10 mg	853645-22-4
Buchem BV	Not specified	≥98%	Not specified	Contact for details	Not specified
CymitQuimic a	TR-H605892	>85%	Not specified	500μg, 2500μg, 5mg	1354560-58- 9
AA BLOCKS, INC.	AABH9A225 EE4	>85% (May contain up to 1.5% d0)	Not specified	Not specified	1354560-58- 9

Experimental Protocols

Protocol for the Quantification of Pyridoxal-5'-Phosphate in Whole Blood using Pyridoxal Phosphated3 as an Internal Standard by LC-ESI-MS/MS

This protocol is adapted from a validated method for the accurate quantification of endogenous pyridoxal-5'-phosphate (PLP) in biological samples.[1][2]

1. Materials and Reagents:



- Pyridoxal Phosphate-d3 (as internal standard)
- Pyridoxal-5'-Phosphate (for calibration curve)
- Whole blood samples
- 10% Trichloroacetic acid (TCA) solution
- Methanol (LC-MS grade)
- Formic acid (LC-MS grade)
- Ultrapure water
- Waters[™] Symmetry C18 column or equivalent
- 2. Sample Preparation:
- To 250 μL of whole blood sample, add 50 μL of a pre-determined concentration of Pyridoxal
 Phosphate-d3 solution (internal standard).[1]
- Vortex the sample to ensure thorough mixing.
- Add 10% trichloroacetic acid for deproteinization.[1]
- Vortex the sample vigorously.
- Centrifuge the sample to pellet the precipitated proteins.
- Carefully collect the supernatant for analysis.[1]
- 3. LC-MS/MS Analysis:
- Inject 20 μL of the supernatant into the LC-ESI-MS/MS system.[1]
- Perform reversed-phase chromatography using a C18 column.[1]
- Employ a gradient elution with a mobile phase consisting of 0.1% formic acid in water and 0.1% formic acid in methanol.[1]

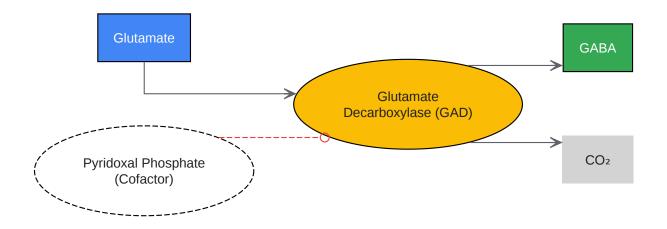


- Set the mass spectrometer to operate in positive ion mode.
- Monitor the mass transition for PLP (e.g., m/z 247.8 > 149.8) and Pyridoxal Phosphate-d3.
 The specific mass transition for the deuterated standard will be shifted by +3 Da.[1]
- 4. Data Analysis:
- Generate a calibration curve by plotting the peak area ratio of PLP to Pyridoxal Phosphated3 against the concentration of the PLP standards.
- Quantify the amount of PLP in the whole blood samples by interpolating their peak area ratios from the calibration curve. The use of a stable isotope-labeled internal standard corrects for variations in sample preparation and instrument response.[3][4]

Visualizations

Signaling Pathway: Enzymatic Conversion of Glutamate to GABA

Pyridoxal phosphate is an essential cofactor for the enzyme glutamate decarboxylase (GAD), which catalyzes the conversion of the excitatory neurotransmitter glutamate to the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).[5][6][7][8][9]



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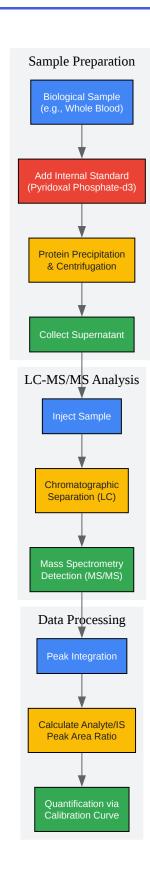


Caption: Enzymatic conversion of glutamate to the neurotransmitter GABA, a reaction catalyzed by GAD with PLP as a cofactor.

Experimental Workflow: LC-MS/MS Analysis with an Internal Standard

The use of a stable isotope-labeled internal standard, such as **Pyridoxal Phosphate-d3**, is a gold standard in quantitative LC-MS/MS analysis to ensure accuracy and precision.[3][4]





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Caption: A typical workflow for quantitative analysis using LC-MS/MS with the addition of an internal standard.

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